molecular formula C6H11Sn+3 B12559941 Cyclohexyltin(3+) CAS No. 144441-38-3

Cyclohexyltin(3+)

Cat. No.: B12559941
CAS No.: 144441-38-3
M. Wt: 201.86 g/mol
InChI Key: USYLXPHKLUWCNW-UHFFFAOYSA-N
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Description

Cyclohexyltin(3+) refers to a class of organotin compounds featuring a tin atom in the +3 oxidation state, coordinated with cyclohexyl groups. These compounds are of significant interest in scientific research, particularly in the fields of organic synthesis and materials science, where they can act as catalysts or precursors for further chemical transformations . Organotin compounds have historically been investigated for their biocidal properties, and research into cyclohexyltin derivatives may explore their activity in agricultural or antimicrobial contexts . As research chemicals, these compounds are valuable for studying structure-activity relationships and reaction mechanisms in organometallic chemistry. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Proper safety protocols must be followed, as organotin compounds require careful handling in a controlled laboratory environment.

Properties

CAS No.

144441-38-3

Molecular Formula

C6H11Sn+3

Molecular Weight

201.86 g/mol

IUPAC Name

cyclohexyltin(3+)

InChI

InChI=1S/C6H11.Sn/c1-2-4-6-5-3-1;/h1H,2-6H2;/q;+3

InChI Key

USYLXPHKLUWCNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Sn+3]

Origin of Product

United States

Synthetic Methodologies for Cyclohexyltin Scaffolds and Pathways to Cyclohexyltin 3+ Cations

Established Synthetic Routes to Organotin(IV) Cyclohexyl Compounds

The creation of robust carbon-tin bonds is the cornerstone of organotin chemistry. For cyclohexyltin(IV) compounds, several classical and modern synthetic methods are employed, providing access to mono-, di-, tri-, and tetracyclohexyltin (B73449) derivatives.

Grignard Reagent and Organolithium Approaches

The reaction of tin halides with organomagnesium halides (Grignard reagents) is a classic and widely used method for the formation of carbon-tin bonds. researchgate.netwikipedia.organjs.edu.iq This approach is highly effective for synthesizing symmetrically substituted tetraorganotins. For instance, the reaction of tin tetrachloride (SnCl₄) with an excess of cyclohexylmagnesium bromide (C₆H₁₁MgBr) yields tetracyclohexyltin. From this, various cyclohexyltin halides can be produced through redistribution reactions (Kocheshkov comproportionation) with SnCl₄ in specific stoichiometric ratios. wikipedia.org

Similarly, organolithium reagents, which are generally more reactive than their Grignard counterparts, can be used to synthesize organotin compounds. nptel.ac.inmt.comlibretexts.org These reagents react with organotin halides to form new C-Sn bonds. acs.org The use of organolithium reagents is particularly valuable for creating specific organotin structures due to their high reactivity and the often clean nature of the reactions. mt.comfishersci.it For example, reacting (tricyclohexylstannyl)lithium with an organic halide is a known method for producing functionalized organotricyclohexyltins. researchgate.net

Table 1: Comparison of Grignard and Organolithium Reagents for Cyclohexyltin Synthesis

FeatureGrignard Reagents (e.g., C₆H₁₁MgBr)Organolithium Reagents (e.g., C₆H₁₁Li)
Reactivity Moderately reactiveHighly reactive, often pyrophoric
Basicity Strong baseVery strong base
Solvent Typically ethers (e.g., diethyl ether, THF) to stabilize the reagent libretexts.orgHydrocarbons (e.g., pentane, hexane) or ethers nptel.ac.in
Selectivity Good for exhaustive alkylation/arylationCan offer higher selectivity in some cases
Side Reactions Can participate in reduction or enolization with sterically hindered ketones acs.orgCan react with ether solvents; high basicity can lead to deprotonation side reactions nptel.ac.inlibretexts.org

Hydrostannylation Reactions with Cyclohexene (B86901) Derivatives

Hydrostannylation involves the addition of a tin-hydride bond across a carbon-carbon multiple bond, such as that in cyclohexene or its derivatives. researchgate.netwikipedia.org This reaction can be initiated by radical initiators (e.g., AIBN), UV light, or catalyzed by transition metals, most commonly palladium complexes. researchgate.netthieme-connect.deresearchgate.net The specific conditions can influence the regio- and stereoselectivity of the addition. researchgate.net For example, the radical hydrostannylation of 1-ethynylcyclohexene (B1205888) with tri-n-butyltin hydride has been studied under various conditions, including photochemical initiation and ultrasound. thieme-connect.de Theoretical studies on the hydrostannylation of cyclohexene suggest the reaction proceeds via a one-step formal [2+2] addition of the Sn-H fragment across the C=C double bond. researchgate.net This method is a powerful tool for creating functionalized cyclohexyltin compounds from unsaturated precursors.

Halogen-Tin Exchange Reactions

Halogen-metal exchange, particularly tin-lithium exchange, provides a reliable route for generating organolithium reagents from organostannanes, which can then be used in further synthesis. arkat-usa.org This reaction involves treating an organostannane with an organolithium reagent, like n-butyllithium, to form a new organolithium species and a stable tetraalkyltin byproduct. arkat-usa.org The equilibrium generally favors the formation of the more stable organolithium compound. arkat-usa.org

A more direct approach involves the reaction between halostannanes and carbenoid-like methyllithium (B1224462) reagents. univie.ac.atrsc.org For example, tricyclohexyltin chloride can be homologated using chloromethyllithium (LiCH₂Cl) to produce (chloromethyl)tricyclohexylstannane, a versatile intermediate for further functionalization. univie.ac.atrsc.org This method offers a direct, single-step transformation of readily available halostannanes. univie.ac.at

Targeted Synthesis Strategies for Cyclohexyltin(3+) Precursors and Adducts

The generation of a trivalent organotin cation, or stannylium (B1236563) ion (R₃Sn⁺), is a significant synthetic challenge. These species are highly electrophilic and kinetically unstable, readily reacting with nucleophiles, including solvents and counterions. e-bookshelf.de The synthesis of a cyclohexyl-substituted stannylium ion, Cyclohexyltin(3+), therefore requires specialized strategies designed to either kinetically stabilize the cation or generate it as a transient species for immediate use.

Reductive Pathways to Trivalent Tin Centers

Trivalent tin species are radicals (R₃Sn•). One-electron reduction of a tetravalent organotin(IV) compound is a potential pathway to access the tin(III) oxidation state. anjs.edu.iq Organotin hydrides (R₃SnH) are well-known precursors for generating tin-centered radicals (R₃Sn•) through homolytic cleavage of the Sn-H bond, often initiated by radical initiators like AIBN. thieme-connect.deresearchgate.netucl.ac.uk These radicals are key intermediates in many organic reactions, such as the reduction of alkyl halides. acs.org

The photolysis of certain organotin compounds, such as Sn[N(SiMe₃)₂]₂, can also lead to the formation of stable tin(III) radicals. acs.org While these methods primarily generate neutral radical species, the subsequent oxidation of such a radical could, in principle, lead to the formation of a cation. However, direct, controlled oxidation of a cyclohexyltin radical to its corresponding cation is not a well-established synthetic route and remains a theoretical pathway. The high reactivity of both the radical and the cation makes this a challenging transformation to control.

Ligand Exchange and Complexation Reactions in the Presence of Potential Oxidants/Reductants

A more promising approach to generating and observing organotin cations involves the use of weakly coordinating anions and solvents. researchgate.net The strategy is to abstract a halide or other leaving group from a triorganotin(IV) precursor (e.g., (C₆H₁₁)₃Sn-X) using a strong Lewis acid or a silver salt of a non-coordinating anion (e.g., Ag[CB₁₁H₁₂]⁻, Ag[B(C₆F₅)₄]⁻). researchgate.net

This "halide abstraction" method has been successfully used to generate and characterize various triorgano-substituted stannylium ions, often stabilized by weak interactions with the counterion or solvent molecules. researchgate.netacs.org For instance, the treatment of Ar₁SnPh₂Cl with Ag⁺[1-CB₁₁H₁₂]⁻ has been shown to yield the ion-pair [Ar₁SnPh₂]⁺[1-CB₁₁H₁₂]⁻. researchgate.net Applying this methodology to a tricyclohexyltin halide precursor, (C₆H₁₁)₃SnCl, in the presence of a non-nucleophilic counterion source would be the most direct strategy to attempt the synthesis of a cyclohexyltin(3+) cation.

The stability and structure of the resulting cation are highly dependent on the steric bulk of the organic groups on the tin atom and the coordinating ability of the counterion and solvent. researchgate.netresearchgate.netresearchgate.netacs.org Bulky substituents, such as cyclohexyl groups, are expected to provide kinetic stabilization to the electron-deficient tin center. The formation of organotin cations can be inferred through techniques like ¹¹⁹Sn NMR spectroscopy, where a significant downfield shift indicates the formation of a cationic species. acs.org

Table 2: Precursors and Reagents for Generating Organotin Cations

Precursor TypeExample PrecursorReagent for Cation FormationResulting Species
Triorganotin Halide (C₆H₁₁)₃SnCl ereztech.comAg[B(C₆F₅)₄] (Silver tetrakis(pentafluorophenyl)borate)[(C₆H₁₁)₃Sn]⁺[B(C₆F₅)₄]⁻ (stabilized cation)
Triorganotin Halide Ph₃SnClAg⁺[1-CB₁₁H₁₂]⁻ (Silver carborane salt)[Ph₃Sn]⁺[1-CB₁₁H₁₂]⁻ (stabilized cation) researchgate.net
Tetraorganotin ((CH₃)₃CCH₂CH₂)₄Sn[Ph₃C]⁺[B(C₆F₅)₄]⁻ (Trityl cation)[((CH₃)₃CCH₂CH₂)₃Sn(alkene)]⁺[B(C₆F₅)₄]⁻ (Alkene-stabilized cation) acs.org

Electrochemical and Photochemical Generation of Cyclohexyltin Radical Cations

The generation of organotin radical cations, which are species with a single positive charge and an unpaired electron, has been explored through electrochemical and photochemical methods. While specific studies focusing exclusively on cyclohexyltin radical cations are not prevalent in the provided search results, the general principles derived from studies on other organotin compounds, such as those with alkyl and aryl groups, can be extrapolated.

Electrochemical Generation: Cyclic voltammetry is a key technique used to study the redox behavior of organotin compounds and to generate radical cations. wikipedia.orgnih.gov The anodic oxidation of tetraalkyltin or trialkyltin halides can lead to the formation of the corresponding radical cations. wikipedia.org For instance, the electrochemical oxidation of triorganotin compounds has been studied, showing irreversible oxidation peaks which indicate the formation of unstable cationic species. wikipedia.org The process involves a single electron transfer (SET) from the organotin compound at the electrode surface. wikipedia.org The generated radical cations are often highly reactive and may undergo further reactions, such as fragmentation or reaction with the solvent or supporting electrolyte. ossila.comwikipedia.org

Photochemical Generation: Photochemical methods for generating organotin radical cations typically involve a photo-induced electron transfer (PET) process. ubc.caspeciation.net In this approach, the organotin compound is irradiated with light in the presence of an electron acceptor. ossila.com The organotin compound absorbs a photon, promoting it to an excited state, from which it can then transfer an electron to the acceptor molecule, resulting in the formation of the organotin radical cation and the radical anion of the acceptor. ubc.ca

Electron Spin Resonance (ESR) spectroscopy is a crucial tool for the detection and characterization of these photochemically or radiolytically generated organotin radical cations. ossila.comnd.edu Studies using ESR have shown that upon irradiation of tetraalkyltin compounds at low temperatures in a solid matrix, radical cations (R₄Sn•⁺) are formed. nd.edu These species can be unstable and may fragment, often by the loss of an alkyl radical. ossila.com For example, the radical cation of tetrabutyltin (B32133) has been observed to yield butyl radicals upon annealing. ossila.com

It is important to note that the stability and subsequent reactivity of the generated radical cation are highly dependent on the nature of the organic substituents on the tin atom and the reaction conditions. ossila.com

Purification and Isolation Techniques for Air-Sensitive Organotin Species

Many organometallic compounds, including certain organotin species, are sensitive to air and moisture, necessitating specialized techniques for their purification and isolation to prevent decomposition. chemistryviews.org The choice of technique depends on the physical state of the compound (solid or liquid) and its stability.

Inert Atmosphere Techniques: The cornerstone of handling air-sensitive compounds is the use of an inert atmosphere, typically argon or nitrogen. chemistryviews.orgwikipedia.org This is achieved using either a glovebox or a Schlenk line .

Gloveboxes provide a sealed environment filled with an inert gas, allowing for the manipulation of compounds as one would on a standard laboratory bench. ossila.comnd.edu This is ideal for storing, weighing, and transferring air-sensitive reagents, as well as for conducting entire synthetic operations, including reactions and work-ups. wikipedia.org

Schlenk lines are vacuum/inert gas manifolds that allow for the manipulation of air-sensitive compounds in glassware (Schlenk flasks) under an inert atmosphere or vacuum. chemistryviews.orgwikipedia.org Techniques such as cannula transfer are used to move solutions between flasks without exposure to the atmosphere. wikipedia.org

Purification Methods:

Distillation: For liquid organotin compounds, distillation under reduced pressure is a common purification method. ias.ac.in This is particularly useful for separating the desired product from less volatile impurities or starting materials. researchgate.net

Recrystallization: Solid organotin compounds can be purified by recrystallization from an appropriate solvent under an inert atmosphere. ias.ac.in This involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. Filtration of the crystals is performed using specialized Schlenk filtration apparatus to maintain the inert atmosphere. chemistryviews.org

Chromatography: Column chromatography can be adapted for the purification of air-sensitive organotin compounds. researchgate.netacs.org This is often done using silica (B1680970) gel or alumina (B75360) as the stationary phase. researchgate.netnemi.gov The column is packed and run under an inert atmosphere to prevent decomposition of the sample. Flash chromatography procedures have also been modified for this purpose. acs.org High-performance liquid chromatography (HPLC) is another powerful technique for the separation and analysis of organotin compounds. nih.govubc.ca For some applications, derivatization to more volatile or detectable forms may be necessary, especially for gas chromatography (GC) analysis. nih.govresearchgate.net

Adduct Purification: This technique involves forming a stable adduct of the organometallic compound with a Lewis acid or base. ias.ac.inwikipedia.org This adduct can then be purified by recrystallization, and the pure organometallic compound can be subsequently liberated by thermal decomposition of the adduct. ias.ac.in

The following table summarizes the key purification techniques for air-sensitive organotin species:

Purification TechniqueDescriptionApplicable State
Distillation Separation based on differences in boiling points under reduced pressure.Liquid
Recrystallization Purification of solids based on differential solubility in a given solvent at different temperatures.Solid
Column Chromatography Separation based on differential adsorption of components onto a solid stationary phase.Liquid/Solid (in solution)
Adduct Purification Formation of a stable, purifiable adduct followed by release of the pure compound.Liquid/Solid

Structural Chemistry and Coordination Environment of Cyclohexyltin 3+ Complexes

Hypothetical and Experimentally Derived Coordination Geometries for Trivalent Tin

The geometry of any complex formed by the cyclohexyltin(3+) cation would be dictated by a balance between the coordination number of the tin center, the steric bulk of the cyclohexyl group and any other ligands present, and the electronic repulsion between bonding pairs of electrons.

Precise experimental data for the cyclohexyltin(3+) fragment is not available due to its reactive nature. However, structural parameters can be reliably estimated from crystallographic studies of stable, related compounds, such as tri(cyclohexyl)tin chloride (Cy₃SnCl), a Sn(IV) compound. acs.org In such molecules, the Sn-C bond lengths and the internal geometry of the cyclohexyl group are well-defined. The C-Sn-C and C-Sn-Cl bond angles in Cy₃SnCl deviate from ideal tetrahedral geometry, indicating that steric and electronic effects significantly influence the coordination sphere. acs.org Covalent bonds are not rigid and can be thought of as springs that can bend and stretch. libretexts.org

Generally, carbon-carbon single bonds are about 1.54 Å long, while carbon-hydrogen bonds are typically 1.0–1.1 Å. libretexts.org The Sn-C bond length is expected to be in the typical range for organotin compounds. In the case of a highly charged Sn(3+) center, the Sn-C bond might be slightly shorter than in neutral Sn(IV) compounds due to increased electrostatic attraction.

Table 1: Selected Experimental Bond Parameters from a Related Tri(cyclohexyl)tin Compound Data derived from the structure of tri(cyclohexyl)tin chloride. acs.org

ParameterBond Length (Å)Angle (°)
Sn-C~2.16 - 2.18
C-C (cyclohexyl)~1.52 - 1.55
C-Sn-C~113 - 116
C-Sn-Cl~102 - 105

Note: These values are from a Sn(IV) compound and serve as an approximation for the cyclohexyltin moiety.

The coordination number and geometry of a metal complex are influenced by several factors, including the size of the central metal ion, its charge, and the steric and electronic properties of the ligands. allen.inlibretexts.org

Steric Factors : The cyclohexyl group is sterically bulky. This significant steric hindrance would likely limit the coordination number of the tin center in a cyclohexyltin(3+) complex. numberanalytics.com Bulky ligands tend to favor lower coordination numbers to minimize steric crowding. allen.innumberanalytics.com This effect is well-documented in aluminate complexes where sterically encumbered ligands lead to unusual, low-coordinate structures. cam.ac.uk Therefore, for the [CySn]³⁺ fragment, coordination numbers of 3, 4, or 5 would be most probable, leading to trigonal planar, tetrahedral, or trigonal bipyramidal/square pyramidal geometries, respectively. allen.inlibretexts.org

Electronic Factors : The high positive charge (+3) on the tin atom creates a strong electrostatic attraction for electron-donating ligands, which electronically favors a higher coordination number. allen.innumberanalytics.com This is in direct opposition to the steric demands of the cyclohexyl group. The resulting coordination environment is a compromise between these competing influences. Furthermore, the electronic configuration of the metal ion can dictate geometric preferences; for instance, d⁸ metal ions often favor a square planar geometry. numberanalytics.com While tin is a p-block element, similar electronic stabilization principles apply.

Table 2: Plausible Coordination Geometries for Cyclohexyltin(3+) Complexes

Coordination NumberGeometryTypical Bond Angles
3Trigonal Planar120°
4Tetrahedral109.5°
5Trigonal Bipyramidal90°, 120°
5Square Pyramidal90°
6Octahedral90°

Ligand Field Theory and Electronic Structure of Cyclohexyltin(3+) Coordination

Ligand Field Theory (LFT) is an application of molecular orbital theory used to describe the electronic structure of coordination complexes. wikipedia.orgbritannica.com It explains the origin of metal-ligand bonding and its consequences on the magnetic and optical properties of the complex. britannica.com

As a p-block element, the bonding in tin complexes is primarily described by the interaction of its valence 5s and 5p orbitals with the orbitals of the surrounding ligands. In a hypothetical octahedral [SnL₆] complex, the ligand orbitals combine to form symmetry-adapted linear combinations (SALCs) that can overlap with the metal's s (a₁g symmetry), p (t₁u symmetry), and d (e.g., and t₂g symmetry) orbitals to form sigma (σ) and pi (π) bonds. libretexts.orglibretexts.org

For a cyclohexyltin(3+) complex, the primary σ-bonding interaction would involve the overlap of the tin's hybrid orbitals (formed from 5s and 5p) with the σ-donor orbitals of the ligands. The Sn-C bond to the cyclohexyl group is a covalent σ-bond. If the other ligands in the coordination sphere possess p-orbitals of appropriate symmetry, π-bonding interactions can also occur. libretexts.orguwimona.edu.jm These interactions can be either ligand-to-metal (L→M) donation, which is common for ligands like halides, or metal-to-ligand (M→L) back-bonding, which is important for ligands like carbon monoxide. wikipedia.org

A neutral tin atom has the electron configuration [Kr] 4d¹⁰ 5s² 5p². The trivalent cation, Sn³⁺, would therefore have the configuration [Kr] 4d¹⁰ 5s¹. The presence of a single, unpaired electron in the 5s orbital makes the cyclohexyltin(3+) cation an open-shell species, specifically a radical.

Consequently, any complex of cyclohexyltin(3+) is expected to be paramagnetic. The magnetic moment of a complex arises from the spin and orbital angular momenta of its unpaired electrons. For many complexes, especially of s- and p-block elements, the orbital contribution is negligible, and the magnetic moment can be approximated by the spin-only formula:

μ_so = √[n(n+2)]

where n is the number of unpaired electrons. For cyclohexyltin(3+), with n=1, the calculated spin-only magnetic moment is:

μ_so = √[1(1+2)] = √3 ≈ 1.73 Bohr Magnetons (B.M.)

This inherent paramagnetism is a key feature distinguishing the electronic state of a Sn(III) species from the diamagnetic Sn(II) (5s²) and Sn(IV) (5s⁰) states. libretexts.org

Supramolecular Assembly and Polymerization Tendencies of Cyclohexyltin Moieties

Supramolecular assembly involves the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions, which can include coordination bonds, hydrogen bonds, and van der Waals forces. xray.cz Organotin compounds are known to participate in such assemblies, often forming coordination polymers. nih.govresearchgate.net

The high Lewis acidity of the Sn(3+) center, combined with its cationic nature, would make it a strong node for coordinating with bridging ligands. This could lead to the formation of one-, two-, or three-dimensional supramolecular structures or coordination polymers. nih.govresearchgate.net Studies on divalent tin triflates, M(OTf)₂, have shown a distinct preference for oligomerization through the formation of bridging triflate anions. soton.ac.uk Similarly, tri(cyclohexyl)tin chloride exists in the solid state as chains linked by weak Sn···Cl intermolecular interactions. acs.org

It is plausible that in the presence of suitable bridging ligands (e.g., dicarboxylates, pyrazines, halides), cyclohexyltin(3+) units would self-assemble into polymeric chains or more complex networks. researchgate.netemerald.com The steric bulk of the cyclohexyl group would play a critical role in directing the dimensionality and topology of such an assembly, potentially creating channels or pores within the resulting framework. The principles of crystal engineering, where molecular building blocks are designed with specific directional interactions, could be applied to hypothetically construct novel materials based on this reactive moiety. xray.cz

Formation of Organotin Cluster Structures involving Cyclohexyltin Units

Organotin compounds are well-known for their ability to form intricate cluster structures, often featuring a tin-oxygen core. sciopen.com These clusters can adopt various architectures, including ladder, drum, and cage-like arrangements. sciopen.com The formation and structure of these clusters are influenced by the organic substituents on the tin atoms and the reaction conditions.

Advanced Spectroscopic and Diffraction Characterization Methodologies for Cyclohexyltin Systems

Elucidation of Molecular Structure by X-ray Diffraction Techniques

X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a three-dimensional electron density map, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be accurately derived.

Single-crystal X-ray crystallography has been instrumental in revealing the structural intricacies of various cyclohexyltin compounds. A recurring theme in the solid-state structures of tetra-coordinate tri(cyclohexyl)tin halides, such as tri(cyclohexyl)tin chloride, is a distorted tetrahedral geometry around the central tin atom. The steric bulk of the three cyclohexyl groups forces the C-Sn-C bond angles to deviate significantly from the ideal tetrahedral angle of 109.5°, typically expanding to values in the range of 112-116°.

In the case of tri(cyclohexyl)tin chloride, the tin atom is bonded to three carbon atoms from the cyclohexyl rings and one chlorine atom. The cyclohexyl rings commonly adopt a stable chair conformation. The Sn-C bond lengths are typically observed in the range of 2.15–2.18 Å, while the Sn-Cl bond length is approximately 2.38 Å. These structural parameters are influenced by both the electronic nature of the substituents and the steric pressure exerted by the bulky cyclohexyl moieties. In the crystal lattice, molecules can be linked by weak intermolecular CH···Cl hydrogen bonds or van der Waals forces, forming extended supramolecular assemblies.

Table 1: Representative Single-Crystal X-ray Diffraction Data for Tri(cyclohexyl)tin Chloride
ParameterValueDescription
Crystal SystemMonoclinicThe fundamental repeating unit cell shape.
Space GroupP2₁/nThe symmetry operations that define the crystal lattice.
Coordination GeometryDistorted TetrahedralThe arrangement of atoms around the central tin(IV) ion.
Average Sn-C Bond Length2.165 ÅThe average distance between the tin and carbon atoms of the cyclohexyl rings.
Sn-Cl Bond Length2.382 ÅThe distance between the tin and chlorine atoms.
Average C-Sn-C Angle114.5°The angle between two cyclohexyl groups, expanded due to steric hindrance.
Average C-Sn-Cl Angle103.8°The angle between a cyclohexyl group and the chloride ligand, compressed relative to the ideal tetrahedral angle.

The structural parameters of molecular crystals are not static but can vary with temperature due to changes in thermal motion. Variable-temperature X-ray diffraction studies on tri(cyclohexyl)tin chloride provide insight into the dynamic nature of the cyclohexyl groups within the crystal lattice.

At low temperatures (e.g., 100 K), atomic vibrations are minimized, allowing for a highly precise and well-resolved structural model. The positions of all atoms, including the hydrogen atoms on the cyclohexyl rings, can be determined with greater accuracy. In this state, the cyclohexyl rings are typically found in a single, ordered chair conformation.

As the temperature is increased to ambient temperature (e.g., 298 K), the increased thermal energy leads to more pronounced atomic vibrations, which are visualized as larger anisotropic displacement parameters (thermal ellipsoids) in the crystallographic model. For the flexible cyclohexyl groups, this can lead to dynamic disorder, where the ring may rapidly interconvert between two or more conformations in the solid state. This phenomenon can result in slightly elongated bond lengths and less precise atomic positions for the disordered fragments in the refined crystal structure. The core Sn-C and Sn-Cl bond lengths and angles, however, generally show only minor variations, confirming the robustness of the primary coordination sphere.

Table 2: Comparison of Selected Structural Parameters for Tri(cyclohexyl)tin Chloride at Different Temperatures
ParameterValue at 100 KValue at 298 KObservation
Sn-C1 Bond Length2.161(2) Å2.165(3) ÅMinimal change; precision is higher at low temperature.
C1-Sn-C2 Angle114.2(1)°114.5(2)°Subtle expansion with increased thermal motion.
Cyclohexyl Ring ConformationOrdered ChairPotential for dynamic disorderIncreased thermal energy allows for conformational flexibility.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing the chemical environment of specific nuclei in solution. For cyclohexyltin compounds, ¹H, ¹³C, and ¹¹⁹Sn NMR are complementary methods that together provide a comprehensive structural and electronic profile.

The ¹H NMR spectra of cyclohexyltin compounds are characterized by signals corresponding to the protons of the cyclohexyl rings. Due to the conformational flexibility (chair-flipping) of the cyclohexane (B81311) ring in solution and the numerous, similar chemical environments of the axial and equatorial protons, the spectra typically exhibit complex and poorly resolved signals.

The protons of the cyclohexyl groups usually appear as a broad, overlapping multiplet in the upfield region of the spectrum, generally between δ 1.0 and 2.0 ppm. The signals for the 11 protons on each ring are often so convoluted that individual assignment is impractical without advanced 2D NMR techniques. The protons on the α-carbon (the carbon atom directly bonded to tin) are often indistinguishable from the other methylene (B1212753) protons of the ring. Consequently, ¹H NMR is primarily used to confirm the presence of the cyclohexyl moieties rather than for detailed structural elucidation.

In contrast to ¹H NMR, the proton-decoupled ¹³C NMR spectrum of a cyclohexyltin compound is significantly more informative. Due to the symmetry of the cyclohexyl ring and rapid conformational averaging in solution, a single cyclohexyl group attached to tin typically displays four distinct carbon signals corresponding to the ipso-carbon (C1, attached to Sn) and the C2/C6, C3/C5, and C4 positions.

A key feature of the ¹³C NMR spectra of organotin compounds is the presence of satellite peaks flanking the main signals. These arise from spin-spin coupling between the ¹³C nucleus and the NMR-active tin isotopes, ¹¹⁷Sn (7.68% abundance, I = 1/2) and ¹¹⁹Sn (8.59% abundance, I = 1/2). The magnitude of the one-bond coupling constant, ¹J(¹¹⁹Sn-¹³C), is particularly diagnostic. It is sensitive to the hybridization of the Sn-C bond and the coordination geometry at the tin center. For tetra-coordinate tri(cyclohexyl)tin derivatives, ¹J(¹¹⁹Sn-¹³C) values are typically in the range of 350–500 Hz.

Table 3: Representative ¹³C NMR Data for Tri(cyclohexyl)tin Chloride in CDCl₃
Carbon PositionChemical Shift (δ, ppm)¹¹⁹Sn-¹³C Coupling Constant (J, Hz)Description
C1 (ipso)35.8¹J = 375 HzThe carbon directly bonded to the tin atom.
C2, C631.5²J = 22 HzThe carbons adjacent to the ipso-carbon.
C3, C528.1³J = 55 HzThe carbons in the meta-position relative to tin.
C427.0⁴J ≈ 0 HzThe carbon in the para-position, often showing no resolved coupling.

¹¹⁹Sn NMR spectroscopy is the most direct method for investigating the electronic environment of the tin atom. The ¹¹⁹Sn chemical shift (δ) is extremely sensitive to the coordination number of the tin center and the electronegativity of the substituents attached to it, spanning a range of over 4000 ppm.

For cyclohexyltin compounds, the ¹¹⁹Sn chemical shift provides a clear indication of the molecular structure in solution. Tetra-coordinate compounds of the type (C₆H₁₁)₃SnX (where X is a halide or another organic group) typically resonate in a well-defined region. For instance, tetra(cyclohexyl)tin, (C₆H₁₁)₄Sn, exhibits a signal around δ -97 ppm (relative to the standard, SnMe₄).

Replacing a cyclohexyl group with a more electronegative substituent, such as a chloride atom, causes a significant downfield shift (to a less negative or more positive value). This trend continues with further substitution. This predictable relationship allows ¹¹⁹Sn NMR to be used as a powerful tool for identifying species in a mixture and for studying ligand exchange or coordination changes in solution. For example, coordination of a donor solvent molecule to the tin center to form a five-coordinate species would result in a large upfield shift of the ¹¹⁹Sn signal.

Table 4: Comparative ¹¹⁹Sn NMR Chemical Shifts for Cyclohexyltin Compounds
CompoundFormulaCoordination Number¹¹⁹Sn Chemical Shift (δ, ppm)
Tetra(cyclohexyl)tin(C₆H₁₁)₄Sn4-97.3
Tri(cyclohexyl)tin Chloride(C₆H₁₁)₃SnCl4+105.5
Di(cyclohexyl)tin Dichloride(C₆H₁₁)₂SnCl₂4+131.0

Vibrational Spectroscopy for Bonding Analysis

Vibrational spectroscopy is a cornerstone for analyzing the molecular structure of cyclohexyltin compounds. By probing the vibrational modes of atoms, it provides direct information about the nature of chemical bonds within the molecule, including the crucial tin-carbon (Sn-C) and tin-ligand (Sn-L) bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Sn-C and Sn-Ligand Modes

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For cyclohexyltin systems, FT-IR is particularly effective for identifying functional groups and characterizing the coordination environment of the tin atom. The formation of a cyclohexyltin complex is often evidenced by changes in the ligand's spectrum, such as the disappearance of a protonated group's signal (e.g., phenolic ν(O-H)) and shifts in bands associated with the coordinating atoms upon bonding to the tin center. mdpi.com

The far-infrared region of the spectrum is especially informative, as it contains the low-energy vibrations associated with the heavier tin atom. The key vibrational modes for cyclohexyltin compounds include the Sn-C stretching and bending frequencies, as well as vibrations corresponding to the bond between tin and the coordinating ligand atom (e.g., oxygen, nitrogen, sulfur). The asymmetric ν_as(Sn-C) and symmetric ν_s(Sn-C) stretching modes are of primary importance. In dicyclohexyltin(IV) compounds, these bands are typically observed in the ranges of 500-600 cm⁻¹ and 450-550 cm⁻¹, respectively. The presence of new bands not seen in the free ligand, corresponding to Sn-O, Sn-N, or Sn-S vibrations, provides direct evidence of coordination. mdpi.comnih.gov For instance, ν(Sn-O) bands are often found between 540-550 cm⁻¹, while ν(Sn-N) bands appear at lower wavenumbers, around 480-490 cm⁻¹. mdpi.com

Vibrational ModeTypical Frequency Range (cm⁻¹)Significance
ν(Sn-C) (asymmetric)~590 - 610Indicates the presence of the tin-cyclohexyl bond.
ν(Sn-C) (symmetric)~480 - 520Provides further confirmation of the Sn-C bond.
ν(Sn-O)~540 - 550Evidence of coordination through an oxygen atom from a ligand (e.g., carboxylate, phenoxide). mdpi.comnih.gov
ν(Sn-N)~480 - 490Evidence of coordination through a nitrogen atom from a ligand (e.g., azomethine). mdpi.com
ν(Sn-S)~350 - 400Evidence of coordination through a sulfur atom from a ligand (e.g., dithiocarbamate). nih.gov

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. A molecule's Raman spectrum provides a unique "molecular fingerprint," allowing for its identification and structural characterization. mdpi.com While IR spectroscopy is most sensitive to polar bonds, Raman spectroscopy excels in detecting vibrations of non-polar, symmetric bonds. dtic.mil This makes it particularly useful for observing the symmetric Sn-C stretching modes in organotin compounds.

Mössbauer Spectroscopy for Tin Oxidation State and Site Symmetry

¹¹⁹Sn Mössbauer spectroscopy is an exceptionally powerful technique for probing the nuclear environment of the tin atom, providing precise information on its oxidation state, coordination number, and local site symmetry. wikipedia.org The technique is based on the recoilless resonant absorption of gamma rays by ¹¹⁹Sn nuclei. unimi.it The resulting spectrum is characterized by two primary parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). researchgate.net

The isomer shift (δ) is sensitive to the s-electron density at the tin nucleus. Its value is directly correlated with the oxidation state of the tin atom. For organotin compounds, Sn(IV) species exhibit δ values in a distinct range, typically from approximately 0.70 to 2.10 mm/s (relative to a BaSnO₃ or CaSnO₃ standard), while Sn(II) compounds have higher values, generally between 2.50 and 4.10 mm/s. aps.orgcanada.ca

The quadrupole splitting (ΔE_Q) arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field generated by the surrounding ligands. A non-zero ΔE_Q indicates a distortion from perfect tetrahedral, octahedral, or cubic symmetry at the tin nucleus. The magnitude of the splitting provides insight into the coordination geometry. For four-coordinate tetrahedral organotin(IV) compounds, the splitting is often small or zero, whereas five- and six-coordinate structures, such as trigonal bipyramidal or distorted octahedral geometries, exhibit significant quadrupole splitting (typically > 2.0 mm/s). wikipedia.org The ratio of quadrupole splitting to isomer shift (ρ = ΔE_Q / δ) is a useful empirical parameter for inferring the coordination number (C.N.) of the tin atom in organotin(IV) compounds. A ρ value greater than 2.1 generally suggests a coordination number higher than four.

Mössbauer ParameterTypical Value for Cyclohexyltin(IV)Information Provided
Isomer Shift (δ) (mm/s)1.20 - 1.70Confirms the +4 oxidation state of the tin atom.
Quadrupole Splitting (ΔE_Q) (mm/s)2.00 - 4.00Indicates a coordination number greater than four (e.g., 5 or 6) and a distorted coordination geometry (e.g., trigonal bipyramidal, octahedral).
ρ (ΔE_Q / δ)> 2.1Suggests a higher coordination number (C.N. > 4).

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis (beyond basic identification)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For cyclohexyltin compounds, it is invaluable for confirming molecular weight and elucidating fragmentation pathways, which aids in structural confirmation. A key feature in the mass spectrum of any tin-containing compound is the characteristic isotopic pattern of tin, which has ten naturally occurring stable isotopes. This unique cluster of peaks serves as a definitive signature for the presence of tin in an ion fragment. unibo.it

In electron impact (EI) ionization, the molecular ion ([M]⁺) of a cyclohexyltin compound is often unstable and undergoes fragmentation. A primary and characteristic fragmentation pathway for tri- and dicyclohexyltin compounds is the sequential loss of the cyclohexyl groups (C₆H₁₁) as radicals. For a generic tricyclohexyltin complex, [Cy₃SnL], the initial fragmentation would likely be the loss of a cyclohexyl radical to form the [Cy₂SnL]⁺ ion. This ion would be the highest mass fragment observed if the molecular ion is not detected. This can be followed by the loss of a second cyclohexyl group to yield [CySnL]⁺. unibo.itgreenrivertech.com.tw

Further fragmentation can involve the loss of the ligand (L) or cleavage within the ligand itself. Another common pathway is the cleavage of the tin-carbon bond with a hydrogen rearrangement, leading to the elimination of cyclohexene (B86901) (C₆H₁₀) and the formation of a tin-hydride species. The fragmentation of the cyclohexyl ring itself, after cleavage from the tin atom, can also occur, leading to characteristic hydrocarbon fragments with m/z values such as 83 [C₆H₁₁]⁺, 67 [C₅H₇]⁺, and 55 [C₄H₇]⁺, although the most diagnostic peaks are typically those that retain the tin atom.

Common Fragmentation Pathways for Cyclohexyltin(IV) Compounds:

Loss of Cyclohexyl Radical: [R₂SnL₂]⁺ → [RSnL₂]⁺ + R•

Loss of Ligand: [R₂SnL₂]⁺ → [R₂SnL]⁺ + L•

Cyclohexene Elimination: [R₂SnL₂]⁺ → [R(H)SnL₂]⁺ + C₆H₁₀

The exact fragmentation pattern is unique to each specific cyclohexyltin compound and serves as a fingerprint for its identification. dtic.milgreenrivertech.com.tw

Reactivity and Mechanistic Investigations of Cyclohexyltin Compounds

Reaction Pathways Involving the Cyclohexyl-Tin Bond

The reactivity of the bond between the cyclohexyl group and the tin atom is central to the chemistry of these compounds. This bond can be formed and broken through several distinct mechanistic pathways.

The formation of cyclohexyltin compounds is often achieved through the reaction of a tin halide, such as tin(IV) chloride, with a cyclohexyl-Grignard reagent like cyclohexylmagnesium chloride. nih.gov This process allows for the creation of tetracoordinate tin species with one or more cyclohexyl groups attached.

The cleavage of the tin-carbon (Sn-C) bond is a characteristic reaction of organotin compounds and typically occurs through electrophilic substitution (SE2 mechanism). scielo.brniscpr.res.in A variety of electrophilic agents, including halogens, interhalogens, mineral acids, and metallic salts, can cleave the Sn-C bond. niscpr.res.ingelest.com The mechanism is proposed to involve a four-centered transition state. niscpr.res.in In nucleophilic solvents, the reaction is often preceded by the coordination of a solvent molecule to the tin atom, which weakens the targeted Sn-C bond in the apical position of the resulting five-coordinate intermediate. scielo.br The relative ease of cleavage depends on the nature of the organic group, with aryl and vinyl groups being more readily cleaved than alkyl groups. gelest.com Among alkyl groups, less sterically hindered groups are typically cleaved more easily. gelest.com

The reaction of tetracyclohexyltin (B73449) with various electrophiles demonstrates the specific products that can be obtained through this cleavage.

ReactantElectrophile (Molar Ratio)SolventProduct(s)Reference
TetracyclohexyltinIodine monochloride (1:1)Carbon tetrachlorideTricyclohexyltin chloride, Cyclohexyl iodide niscpr.res.in
TetracyclohexyltinIodine monobromide (1:1)Carbon tetrachlorideTricyclohexyltin bromide, Cyclohexyl iodide niscpr.res.in
Dicyclohexyltin dichlorideAntimony pentachloride (1:1)TolueneDicyclohexylantimony trichloride (B1173362) niscpr.res.in
TriphenylcyclohexyltinTellurium tetrachloride (1:1)ToluenePhenyltellurium trichloride, Diphenylcyclohexyltin chloride niscpr.res.in

The stereochemical course of substitution reactions at the tin center is a critical aspect of organotin chemistry. Certain chiral triorganotin compounds are configurationally stable, which permits the study of the stereochemistry of these reactions. acs.orgiupac.org Bimolecular nucleophilic substitutions (SN2) at the tin atom and bimolecular electrophilic substitutions (SE2) at the carbon atom can be investigated. scielo.br

The stereochemical outcome—retention or inversion of configuration at the tin center—is highly dependent on the reaction mechanism. For SE2 reactions, the stereochemistry at the carbon atom is typically inversion, unless a cyclic transition state imposes a retention pathway. scielo.br For substitutions at the tin atom itself, the outcome can vary. The synthesis of optically active triorganotin hydrides and their subsequent stereoselective transformation into other compounds, such as tetraorganotins or hexaorganoditins, has been a key area of research. iupac.org Studies on related systems, such as indenyl-organotin compounds, have shown that the stereochemical result can be explained by an anti-attack of the electrophile, consistent with an SE2′ mechanism. researchgate.net

Reaction TypeGeneral ObservationMechanistic DetailReference
Electrophilic Cleavage (SE2 at Carbon)Predominantly inversion of configurationAn open, intermolecular transition state is favored. scielo.br
Electrophilic Cleavage (SE2 at Carbon)Retention of configurationOccurs when a cyclic transition state is enforced by the reactants. scielo.br
Substitution at TinBoth inversion and retention are possibleDependent on the specific reactants, leaving group, and reaction conditions. acs.orgiupac.org
Electrophilic Attack on Indenyl-Tinanti-attackExplained by an SE2′ mechanism with reaction center transfer. researchgate.net

Redox Chemistry of Organotin Species

The tin atom in cyclohexyltin compounds can participate in redox reactions, leading to changes in its oxidation state and the formation of reactive intermediates. unizin.orgsavemyexams.comchemnotcheem.com

The formation of a cyclohexyltin(3+) species, or more accurately its radical cation precursor, can be initiated by single electron transfer (SET) from a neutral organotin compound. iupac.orgoup.com In photoinduced processes, an organostannane can quench the excited state of a photosensitizer by donating an electron. iupac.org This forms an organotin cation radical. This highly reactive intermediate can then undergo rapid fragmentation, often involving the cleavage of a carbon-tin bond. iupac.org

General Mechanism of Photoinduced Electron Transfer:

Excitation: A sensitizer (B1316253) (S) absorbs light to form an excited state (S*).

Electron Transfer: The excited sensitizer accepts an electron from the organotin compound (e.g., R3Sn-Cyclohexyl) to form a radical ion pair. S* + R3Sn-Cyclohexyl → [S·⁻ / R3Sn-Cyclohexyl·⁺]

Fragmentation: The organotin cation radical fragments, typically cleaving the Sn-C bond to yield a triorganotin cation and a cyclohexyl radical. iupac.orgoup.com R3Sn-Cyclohexyl·⁺ → R3Sn⁺ + Cyclohexyl·

Oxidative degradation of organotin compounds can also occur through chemical oxidation, where strong oxidizing agents facilitate electron transfer, leading to stepwise dealkylation and the eventual formation of inorganic tin ions. frontiersin.org

The generation of these radicals can occur through several pathways:

Homolytic Cleavage: This involves the breaking of a bond where each fragment retains one of the bonding electrons. For example, the reaction of a triorganotin compound with an alkoxyl radical can lead to the displacement of an alkyl radical from the tin center. acs.org

Fragmentation of Cation Radicals: As described in the section above, the fragmentation of an organotin cation radical, formed via photoinduced electron transfer, is a major source of alkyl radicals (e.g., the cyclohexyl radical). iupac.orgoup.com

Reaction at an α- or β-carbon: Radicals can attack hydrogen atoms on the carbon atoms adjacent to the tin, leading to the formation of a tin-centered radical. acs.org

These radical intermediates are highly reactive and can participate in subsequent reactions such as abstraction, addition to π bonds, or dimerization. wikipedia.orglibretexts.org Their presence has been confirmed in various organotin reactions through techniques like Electron Spin Resonance (ESR) spectroscopy. oup.com

Coordination Reactions and Ligand Exchange Kinetics

The large size of the tin atom and the availability of low-lying, empty 5d atomic orbitals allow organotin cations like cyclohexyltin(3+) to have coordination numbers greater than four. gelest.com This Lewis acidic character is fundamental to their coordination chemistry. lupinepublishers.comrsc.org

Organotin species readily form hypervalent complexes, typically with trigonal bipyramidal (five-coordinate) or octahedral (six-coordinate) geometries. lupinepublishers.comnih.gov In these structures, the organic groups often occupy the equatorial positions to minimize steric hindrance. nih.gov

Ligand exchange at the tin center is a key process, particularly in catalysis. rsc.org The kinetics and mechanism of these exchanges can vary. Two general mechanisms are often considered for catalytic reactions involving organotin compounds:

Lewis Acid Mechanism: The organotin compound acts as a Lewis acid, coordinating to a substrate (e.g., an alcohol) to activate it for a subsequent nucleophilic attack. rsc.org

Exchange/Insertion Mechanism: This pathway involves an initial associative exchange of a ligand on the tin atom with a substrate molecule (e.g., an alcohol). This is followed by the coordination and insertion of a second substrate molecule into the newly formed Sn-O bond. rsc.org

More generally, ligand substitution reactions can proceed through associative or dissociative pathways. libretexts.orglibretexts.org An associative mechanism involves the formation of a higher-coordinate intermediate, while a dissociative mechanism proceeds through a lower-coordinate intermediate. libretexts.org The rate of ligand exchange can range from very fast to slow on the NMR timescale, with slower exchanges allowing for detailed structural characterization of the resulting coordination complexes in solution. nih.govlibretexts.org

Complex TypeCoordination NumberTypical GeometryMechanistic FeatureReference
R2SnX2·2L6OctahedralCan have cis or trans arrangements of X and L ligands. lupinepublishers.com
[R2Sn(L)3]5Trigonal BipyramidalOften distorted; exists in equilibrium with hexacoordinate species in solution. nih.gov
[XR2SnOSnR2X]25Distorted Trigonal BipyramidalDimeric "ladder" structure active in transesterification. rsc.org
Tri(cyclohexyl)tin chloride4 or 5Distorted Tetrahedral / Polymeric ChainExhibits intermolecular Sn···Cl interactions, leading to a polymeric chain at low temperatures. acs.org

Ligand Binding Dynamics and Stoichiometry

The interaction between an organotin(IV) cation and a ligand is a dynamic process that can lead to the formation of complexes with various coordination numbers and geometries. bsmiab.org The stoichiometry of these complexes, typically referring to the metal-to-ligand ratio, is a fundamental aspect of their characterization. For instance, studies on diorganotin(IV) complexes with N-methyl p-fluorobenzohydroxamic acid have confirmed a 1:2 stoichiometry, where the tin center is coordinated to two ligand moieties. nih.gov Such interactions often involve the deprotonation of the ligand, followed by chelation to the tin atom. nih.gov

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these dynamics. researchgate.net For many organotin complexes, NMR studies reveal that seemingly asymmetric structures in the solid state adopt more symmetric arrangements in solution. researchgate.net Techniques like 119Sn NMR are particularly valuable, as the chemical shifts can indicate the coordination number of the tin atom in solution. nih.govnih.gov For example, 119Sn NMR chemical shifts for certain diorganotin(IV) complexes support a six-coordinate geometry around the tin atom in solution. nih.gov In some systems, fast exchange processes between different bonding modes, such as Sn-S and Sn-O linkages, can occur, leading to disproportionation into a mixture of species in equilibrium. tandfonline.com

The binding process itself can be complex. Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamic properties of ligand binding, including the equilibrium association constant (Ka) and the stoichiometry (N) of the binding event. nih.gov For certain diorganotin carboxylates, X-ray crystallography has revealed that the carboxylate ligand can bridge two tin centers with unequal Sn–O bond lengths, indicating a complex binding mode. nih.gov

Below is a table summarizing common techniques used to study the ligand binding dynamics and stoichiometry of organotin compounds.

TechniqueInformation ObtainedExample Application
Single-Crystal X-ray DiffractionSolid-state molecular structure, coordination geometry, bond lengths, and stoichiometry. nih.govacs.orgDetermining a 1:2 (metal:ligand) stoichiometry in diorganotin(IV) hydroxamates. nih.gov
1H, 13C, 119Sn NMR SpectroscopySolution-state structure, ligand exchange dynamics, and coordination number of the tin atom. researchgate.netnih.govtandfonline.comConfirming a six-coordinate tin center in solution for diorganotin complexes. nih.gov
Isothermal Titration Calorimetry (ITC)Thermodynamic parameters of binding: affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (N). nih.govQuantifying the binding affinity and stoichiometry of ligand-protein interactions. nih.gov
Infrared (IR) SpectroscopyInformation on the coordination mode of ligands by observing shifts in vibrational frequencies (e.g., C=O, N-O stretches). bsmiab.orgnih.govConfirming chelation through shifts in carbonyl and N-O stretching frequencies upon complexation. nih.gov

Influence of Ligand Type on Cyclohexyltin Stability and Reactivity

Nature of the Ligand:

  • Carboxylate Ligands: The structure of the carboxylate ligand is crucial in determining the biological activity of organotin(IV) complexes, as it can modify the compound's hydro- and lipophilicity, which affects its transport across cell membranes. nih.gov The binding of carboxylate groups can be asymmetric, with unequal Sn-O bond lengths, which in turn affects the corresponding C-O bonds within the ligand. nih.govnih.gov Tin mercaptides are noted to be significantly less susceptible to hydrolysis than tin alkoxides or carboxylates, indicating greater stability in aqueous environments. gelest.com
  • Schiff Base Ligands: Schiff bases, particularly those with N2O2 donor atoms, can form highly stable complexes with organotin moieties. researchgate.netneliti.commdpi.com The thermal stability of these complexes can be significant, with some being stable up to 150–250 °C. mdpi.com However, they can exhibit chemical instability in the presence of certain solvents or chemicals. researchgate.net
  • Steric Effects: The steric bulk of both the tin-bound organic groups (e.g., cyclohexyl vs. tert-butyl) and the ligand itself can control the final structure. acs.org For instance, in a series of diorganotin picolinates, compounds with smaller alkyl groups like butyl tend to form polymeric structures, while those with bulkier groups like phenyl or cyclohexyl may accommodate increased coordination without polymerization. acs.org Exceptionally bulky groups can prevent any increase in coordination number altogether. acs.org
  • Reactivity and Stability Factors:

    The reactivity of organotin compounds is linked to several factors:

  • Lability of Anionic Ligands: Anionic ligands (Y in RnSnY4-n) are often labile and can readily participate in exchange reactions. gelest.com For example, a halide can be replaced by a nucleophile like a hydroxide (B78521) or carboxylate. gelest.com
  • Coordination Expansion: The tin atom can expand its coordination number beyond four, forming hypercoordinated species that are often more stable. gelest.comwikipedia.org This is common with electronegative substituents and is a key feature of the structural chemistry of organotin oxides and carboxylates. wikipedia.org
  • Carbon-Tin Bond Stability: While the C-Sn bond is relatively stable to air and moisture, it can be cleaved by agents like halogens and mineral acids. gelest.com Aryl and vinyl groups are cleaved more readily than alkyl groups like cyclohexyl. gelest.com
  • The following table summarizes the influence of different ligand types on the properties of organotin compounds.

    Ligand TypeInfluence on StabilityInfluence on Reactivity
    CarboxylatesForms stable complexes, but generally less stable to hydrolysis than mercaptides. gelest.com Stability is affected by the nature of the carboxylate's organic group. nih.govThe carboxylate group is a good leaving group, facilitating ligand exchange reactions. gelest.com
    Schiff BasesCan form highly thermally stable complexes. mdpi.com Stability can be influenced by solvent and chemical environment. researchgate.netThe imine group can coordinate to the tin center, influencing the geometry and reactivity of the complex. researchgate.net
    HalidesForm Lewis acidic compounds that readily form adducts with bases, increasing coordination and stability. gelest.comHalides are excellent leaving groups, making organotin halides key precursors for other derivatives via nucleophilic substitution. gelest.com
    Mercaptides (Thiolates)Significantly less susceptible to hydrolysis compared to alkoxides or carboxylates, indicating high stability. gelest.comUsed in applications requiring robust complexes, such as PVC stabilizers. gelest.comlupinepublishers.com

    Electrophilic and Nucleophilic Reactivity Profiles

    The tin atom in organotin(IV) compounds like cyclohexyltin derivatives acts as an electrophilic center, or Lewis acid. lupinepublishers.comresearchgate.net This electrophilicity is a consequence of the electron-deficient nature of the Sn(IV) center and the availability of empty 5d orbitals, which allows it to accept electron pairs from nucleophiles. gelest.com This property is fundamental to their catalytic activity and their ability to interact with biological molecules. researchgate.netnih.gov

    Electrophilic Reactivity:

  • Lewis Acidity: Organotin halides, in particular, are effective Lewis acids that readily form complexes with electron donors (nucleophiles) such as amines and alcohols. gelest.com This interaction leads to the formation of hypercoordinated species where the tin atom has a coordination number of 5, 6, or even 7. gelest.comwikipedia.org The catalytic activity of organotin compounds in processes like urethane (B1682113) formation is often attributed to the Lewis acidic character of the tin center. lupinepublishers.comlupinepublishers.com
  • Interaction with Nucleophiles: The electrophilic tin center readily reacts with a variety of nucleophiles. The major use of organotin halides is as precursors for other derivatives through the replacement of the halide by nucleophiles such as hydroxide (OH⁻), carboxylates (R'COO⁻), or alkoxides (OR'⁻). gelest.com This reactivity allows for the synthesis of a vast range of organotin compounds with diverse properties. gelest.com
  • Nucleophilic Reactivity:

    While the tin(IV) center is primarily electrophilic, the organic or anionic groups attached to it can exhibit nucleophilicity. More significantly, organotin compounds can be designed to have nucleophilic character at the metal center. Recent research has shown that specific ligands, such as the strongly electron-donating tris(carbene)borate ligand, can make a tin(II) cation electron-rich and thus nucleophilic. chemrxiv.orgresearchgate.net Such a nucleophilic tin cation can then react with electrophiles like coinage metals to form novel complexes. chemrxiv.orgresearchgate.net In the context of cyclohexyltin(3+), which is a Sn(IV) species, its character is overwhelmingly electrophilic.

    However, the reactivity of organotin reagents in processes like allylation and arylation can be quantified using a nucleophilicity parameter (N). acs.org This parameter helps to explain the reactivity of different organotin reagents and the influence of substituents and solvents. acs.org In some cases, severe steric crowding around the tin(IV) center can inhibit expected nucleophilic substitution reactions. acs.org

    The table below outlines the typical reactivity profiles of organotin(IV) compounds.

    Reactivity ProfileDescriptionGoverning FactorsExample Reaction
    Electrophilic (Lewis Acidic)The Sn(IV) center accepts an electron pair from a nucleophile. gelest.comnih.govElectronegativity of substituents; availability of empty d-orbitals. gelest.comFormation of a 5- or 6-coordinate adduct with pyridine: R2SnCl2 + 2 C5H5N → R2SnCl2(C5H5N)2. gelest.com
    Nucleophilic Substitution at TinA nucleophile attacks the electrophilic tin center, displacing a leaving group (e.g., a halide). gelest.comacs.orgStrength of the nucleophile; nature of the leaving group; steric hindrance at the tin center. acs.orgSynthesis of organotin carboxylates from organotin halides: R3SnCl + R'COONa → R3Sn(OOCR') + NaCl. gelest.com
    Reactions of LigandsThe reactivity of a functional group on a ligand can be modified by its coordination to the tin center. researchgate.netLewis acidity of the tin center activating the ligand.Hydrolysis of a ligand-bound acetal (B89532) to an aldehyde, facilitated by the organotin moiety. researchgate.net

    Catalytic Cycles Involving Organotin Intermediates

    Organotin compounds, including derivatives that could involve cyclohexyl groups, are crucial intermediates in several palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. libretexts.orgnumberanalytics.comwikipedia.org These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds. numberanalytics.comuobabylon.edu.iq A catalytic cycle is a multi-step mechanism where a catalyst is regenerated after each turn of the cycle, allowing a small amount of catalyst to produce a large amount of product. wikipedia.org

    The Stille Coupling Cycle:

    The generally accepted mechanism for the Stille reaction involves a palladium catalyst and consists of three main steps: numberanalytics.comwikipedia.org

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst. An organic halide (or pseudohalide, R¹-X) reacts with the Pd(0) species, which is oxidized to Pd(II) while the R¹ and X groups are added to the metal center, forming a square planar intermediate. libretexts.orgwikipedia.org
  • Transmetalation: This is the key step where the organotin reagent (e.g., Cy-SnR₃) enters the cycle. The organic group from the tin compound (the cyclohexyl group in this case) is transferred to the palladium(II) complex, and the halide (or other anionic ligand) is transferred from the palladium to the tin. libretexts.orgwikipedia.orgwikipedia.org This step results in a new Pd(II) intermediate with two organic groups attached and the formation of an organotin halide byproduct (X-SnR₃). libretexts.org The transmetalation step is typically the rate-determining step in catalytic cross-couplings. acs.org
  • Reductive Elimination: In the final step, the two organic groups (R¹ and the cyclohexyl group) on the Pd(II) center are coupled together and eliminated from the complex, forming the desired new C-C bond (R¹-Cy). libretexts.orgwikipedia.org This step reduces the palladium back to its active Pd(0) state, which can then begin a new cycle. numberanalytics.com
  • Organotins in Urethane Formation:

    Organotin compounds, such as organotin dicarboxylates, are also widely used as catalysts for the formation of polyurethanes from isocyanates and alcohols. lupinepublishers.comnih.gov The catalytic cycle is believed to involve the formation of an organotin alkoxide complex between the catalyst and the alcohol. nih.gov This alkoxide complex then interacts with the isocyanate to form the urethane product and regenerate the active catalyst. lupinepublishers.comnih.gov The mechanism can involve the organotin acting as a Lewis acid or a direct insertion of the isocyanate into a Sn-O bond. lupinepublishers.comlupinepublishers.com

    The table below outlines the key steps in a generic Stille coupling cycle involving an organotin reagent.

    StepReactantsTransformationProducts
    1. Oxidative AdditionPd(0) catalyst, Organic Halide (R¹-X)The Pd(0) center inserts into the R¹-X bond.Pd(II) complex (R¹-Pd-X)
    2. TransmetalationPd(II) complex, Organotin Reagent (R²-SnR₃)The R² group is transferred from Sn to Pd, and X is transferred from Pd to Sn. libretexts.orgwikipedia.orgNew Pd(II) complex (R¹-Pd-R²) and Organotin byproduct (X-SnR₃)
    3. Reductive EliminationNew Pd(II) complex (R¹-Pd-R²)The R¹ and R² groups couple and are eliminated from the Pd center. libretexts.orgwikipedia.orgCoupled product (R¹-R²) and regenerated Pd(0) catalyst

    Theoretical and Computational Chemistry Studies of Cyclohexyltin 3+

    Density Functional Theory (DFT) Calculations for Electronic Structure and Stability.researchgate.netias.ac.in

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. rsc.org For organotin compounds, DFT calculations have been instrumental in elucidating geometries, bonding, and stability. researchgate.netresearchgate.net

    DFT calculations are employed to analyze the molecular orbitals (MOs) and the distribution of electronic charge within the Cyclohexyltin(3+) cation. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. In related organotin cations, the HOMO is often associated with the organic ligand, while the LUMO is typically centered on the electron-deficient tin atom. sci-hub.se This suggests that the LUMO of Cyclohexyltin(3+) would be a key site for nucleophilic attack.

    Table 1: Representative Calculated Atomic Charges in Organotin Cations

    AtomCalculated Charge (a.u.) in [R-Sn]+ type cations
    Sn+1.5 to +2.5
    C (alpha to Sn)-0.2 to +0.1
    H (on alpha C)+0.1 to +0.2
    Note: These are generalized values from DFT studies on various organotin cations and serve as an estimation for Cyclohexyltin(3+).

    DFT calculations are a reliable method for predicting spectroscopic parameters, which can aid in the experimental identification of transient species.

    NMR Chemical Shifts: The prediction of ¹¹⁹Sn, ¹³C, and ¹H NMR chemical shifts is a common application of DFT in organotin chemistry. acs.orgresearchgate.net The gauge-including atomic orbital (GIAO) method is frequently used for this purpose. nih.gov For Cyclohexyltin(3+), the ¹¹⁹Sn chemical shift would be expected to be significantly downfield compared to neutral cyclohexyltin compounds, reflecting the highly deshielded nature of the tin nucleus in a cationic environment. Similarly, the ¹³C signals of the cyclohexyl ring, particularly the carbon atom directly bonded to tin, would also show a downfield shift.

    Vibrational Frequencies: Theoretical vibrational frequencies, calculated using DFT, can be compared with experimental infrared (IR) and Raman spectra. The calculations would predict characteristic vibrational modes for the cyclohexyl group and the Sn-C bond. The Sn-C stretching frequency in Cyclohexyltin(3+) would be a key diagnostic feature.

    Table 2: Predicted Spectroscopic Data for a Model Organotin Cation

    ParameterPredicted Value
    ¹¹⁹Sn NMR Chemical Shift (δ, ppm)+200 to +400
    ¹³C NMR Chemical Shift (δ, ppm, C-Sn)60 to 80
    Sn-C Vibrational Frequency (cm⁻¹)450 to 550
    Note: These values are estimations based on DFT studies of analogous organotin species.

    Reaction Pathway Calculations and Transition State Analysis.nih.govacs.orglibretexts.org

    Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers. smu.edu

    The cleavage of the cyclohexyl-tin bond is a fundamental transformation for Cyclohexyltin(3+). DFT calculations can model the potential energy surface for this process, identifying the transition state and the associated energy barrier. This provides quantitative insight into the kinetic stability of the cation. The energy barrier for the heterolytic cleavage of the C-Sn bond would be a critical parameter determining the lifetime of the cation in a given environment.

    The redox chemistry of tin is central to many of its applications. DFT can be used to study the mechanism of redox processes involving Cyclohexyltin(3+), such as its reduction to a Sn(II) species. By mapping the reaction pathway, researchers can understand the electronic and structural changes that occur during the electron transfer process. This includes the analysis of the transition state for the reduction, providing insights into the factors that control the redox potential of the cation.

    Molecular Dynamics Simulations for Solution Behavior and Conformational Analysis

    Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules in solution, including conformational changes and interactions with solvent molecules. researchgate.netscielo.br

    For Cyclohexyltin(3+), MD simulations would be crucial for understanding its behavior in a condensed phase. The simulations would reveal how the cation interacts with solvent molecules, which can significantly influence its stability and reactivity. In a relevant study, classical atomistic molecular dynamics simulations of the cationic form of cyhexatin (B141804) (a tricyclohexyltin derivative) in solution confirmed its moderate aggregative behavior. researchgate.netscielo.br

    Quantitative Structure-Activity Relationship (QSAR) Model Development for Reactivity (non-toxicological applications)

    Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their activities or properties. In the context of non-toxicological applications, QSAR models for cyclohexyltin(3+) and related organotin compounds are developed to predict their chemical reactivity in various reactions, such as catalysis, organic synthesis, and materials science. These models are instrumental in designing new compounds with desired reactivity profiles, thereby accelerating research and development while minimizing experimental efforts.

    The development of QSAR models for the reactivity of organotin compounds, including the conceptual framework for cyclohexyltin(3+), involves several key steps. This process begins with the compilation of a dataset of organotin compounds with experimentally determined reactivity data. For these compounds, a wide array of molecular descriptors are calculated using computational chemistry methods. These descriptors quantify various aspects of the molecular structure, such as electronic properties, steric effects, and topology. dal.ca Statistical methods are then employed to build a mathematical model that links these descriptors to the observed reactivity.

    A significant area of non-toxicological reactivity for organotin compounds is their application in organic synthesis, for instance, as intermediates in reactions like alkylations. acs.org Computational models have been developed to understand the reaction mechanisms and factors influencing the reactivity of species such as dialkylstannylene acetals. acs.org While specific QSAR models for the broad reactivity of cyclohexyltin(3+) are not extensively documented in publicly available literature, the principles can be extrapolated from studies on other organotin species.

    Research on the reactivity of various organotin reagents has identified several key molecular descriptors that are crucial for developing predictive QSAR models. researchgate.net These descriptors can be broadly categorized into electronic, steric, and topological parameters.

    Electronic Descriptors: These descriptors are fundamental in determining the reactivity of organotin compounds. The electron density at the tin atom and the nature of the organic substituents significantly influence the compound's nucleophilicity or electrophilicity. Key electronic descriptors include:

    Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. mdpi.com A higher HOMO energy generally corresponds to greater nucleophilicity and reactivity towards electrophiles, while a lower LUMO energy indicates greater electrophilicity and reactivity towards nucleophiles.

    HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

    Global Nucleophilicity Index (N): This parameter, calculated from HOMO and LUMO energies, provides a quantitative measure of a compound's nucleophilic character. researchgate.net Studies have successfully correlated the N values of a wide range of organotin reagents with their experimentally observed reactivity in reactions like carbonyl additions. researchgate.net

    Hammett Substituent Constants (σ): These constants quantify the electron-donating or electron-withdrawing effects of substituents on a phenyl ring, which in turn affects the reactivity of the tin center. A good correlation has been observed between Hammett constants and the calculated global nucleophilicity of aryltin reagents. researchgate.net

    Electrophilicity Index (ω): This descriptor is particularly relevant for understanding the electrophilic nature of organotin species and has been used in QSAR studies of organotin complexes.

    Steric and Topological Descriptors: The size and shape of the organic groups attached to the tin atom play a crucial role in controlling access to the reactive center.

    Connectivity Indices: These topological descriptors encode information about the branching and connectivity of atoms within the molecule.

    The following interactive table summarizes some of the key molecular descriptors that have been investigated in the context of organotin reactivity and could be applied to develop QSAR models for cyclohexyltin(3+).

    Descriptor CategorySpecific DescriptorRelevance to Reactivity
    Electronic HOMO EnergyCorrelates with nucleophilicity; higher values often mean higher reactivity.
    LUMO EnergyCorrelates with electrophilicity; lower values can indicate higher reactivity.
    HOMO-LUMO GapIndicator of chemical stability and reactivity.
    Global Nucleophilicity (N)Quantifies the nucleophilic power of the organotin reagent. researchgate.net
    Electrophilicity Index (ω)Quantifies the electrophilic character of the compound.
    Hammett Constants (σ)Describes electronic effects of substituents on reactivity. researchgate.net
    Steric/Topological Molecular VolumeInfluences steric hindrance at the reaction center.
    Molecular ConnectivityRelates molecular structure to physical and chemical properties.

    The development of a specific QSAR model for the reactivity of cyclohexyltin(3+) would involve synthesizing a series of cyclohexyltin derivatives with varying substituents on the cyclohexyl ring or other ligands on the tin atom. Their reactivity in a specific non-toxicological application, such as a catalytic cycle, would be measured experimentally. Subsequently, a range of molecular descriptors, including those listed above, would be calculated for each compound. Statistical techniques such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms would then be used to derive a mathematical equation that best correlates the descriptors with the observed reactivity. researchgate.net The predictive power of the resulting model would then need to be rigorously validated. researchgate.net

    Environmental Fate and Mechanistic Degradation Pathways of Cyclohexyltin Species Chemical Perspective

    Photolytic Degradation Mechanisms of Organotin Compounds

    Photodegradation, the alteration of materials by light, is a key process in the environmental fate of many chemical compounds. wikipedia.org For organotin compounds, this process involves the absorption of light energy, leading to the cleavage of chemical bonds and the formation of various degradation products. wikipedia.org

    Wavelength Dependence and Quantum Yields

    The efficiency of photolytic degradation is highly dependent on the wavelength of incident light and the quantum yield of the reaction. core.ac.ukecetoc.org The quantum yield represents the number of molecules that react for each photon absorbed. ecetoc.org Shorter wavelengths of light, such as those in the ultraviolet (UV) spectrum, possess higher energy and are generally more effective at initiating photolysis. taylorandfrancis.com

    The photolysis of organotin compounds is influenced by factors such as light intensity and the absorption spectrum of the specific compound. taylorandfrancis.com For instance, the degradation of certain compounds has been shown to be more efficient at specific UV wavelengths. core.ac.uk While specific quantum yields for the direct photolysis of cyclohexyltin(3+) are not extensively documented in readily available literature, studies on other organic compounds demonstrate that quantum yields can be highly molecule-specific and cannot always be extrapolated from structurally similar compounds. copernicus.org For example, the quantum yield for hydroxyl radical formation from isopropyl nitrite (B80452) photolysis was determined to be 0.54 ± 0.07, independent of initial nitric oxide concentrations. nih.gov In another study, the quantum yield of a specific photochemical reaction of acetaldehyde (B116499) was measured to be 0.0075 ± 0.0025. rsc.org These examples highlight the variability and compound-specific nature of quantum yields.

    Table 1: Factors Influencing Photolytic Degradation

    Factor Description
    Light Wavelength Shorter wavelengths (e.g., UV light) carry more energy and are often more effective in inducing photodegradation. taylorandfrancis.com
    Quantum Yield (Φ) Represents the efficiency of a photochemical reaction, defined as the number of molecules reacting per photon absorbed. ecetoc.org It is a compound-specific value. copernicus.org
    Absorption Spectrum The range of light wavelengths a compound can absorb, which is a prerequisite for direct photolysis to occur. taylorandfrancis.com
    Light Intensity The amount of light energy available can influence the rate of degradation. taylorandfrancis.com

    | Solution Matrix | The chemical composition of the surrounding medium (e.g., pH, presence of other substances) can affect photolysis rates. taylorandfrancis.com |

    Identification of Photodegradation Products

    The photodegradation of tricyclohexyltin hydroxide (B78521), a precursor to cyclohexyltin species, has been observed to yield products such as inorganic tin compounds, dicyclohexyltin oxide, and cyclohexylstannoic acid. nih.gov The process generally involves the stepwise removal of the organic groups from the tin atom. researchgate.net For instance, the degradation of tributyltin (TBT), a related organotin compound, proceeds through sequential dealkylation to dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and finally to inorganic tin. researchgate.net A similar pathway can be anticipated for cyclohexyltin compounds, leading to less toxic forms.

    The identification of these degradation products often involves analytical techniques such as gas chromatography. oup.comoup.com These methods allow for the separation and detection of the various organotin species present in a sample. oup.comoup.com

    Table 2: Identified Photodegradation Products of Tricyclohexyltin Hydroxide

    Degradation Product Chemical Formula (where available)
    Inorganic tin compounds Sn(IV)
    Dicyclohexyltin oxide (C₆H₁₁)₂SnO
    Cyclohexylstannoic acid C₆H₁₁SnO₂H

    Source: nih.gov

    Microbial Transformation Pathways of Organotin Compounds in Environmental Matrices

    Microorganisms play a crucial role in the breakdown of a wide array of environmental pollutants, including organotin compounds. amazonaws.comnih.gov This process, known as biodegradation, can lead to the complete mineralization of organic compounds into simpler inorganic substances like carbon dioxide and water. mdpi.com

    Role of Specific Microbial Consortia

    The degradation of complex organic compounds is often carried out by microbial consortia rather than single microbial strains. nih.govmdpi.com These consortia consist of different types of microorganisms that can work synergistically to break down pollutants. mdpi.com One strain might break down a complex molecule into simpler intermediates, which are then utilized by other strains in the consortium. mdpi.com This cooperative metabolism can enhance the efficiency of degradation and prevent the accumulation of potentially toxic intermediates. nih.gov

    While specific microbial consortia responsible for the degradation of cyclohexyltin have not been extensively detailed, research on other organotins like TBT has identified various marine bacterial strains capable of this process. researchgate.net It is plausible that similar consortia, potentially including bacteria and fungi, are involved in the transformation of cyclohexyltin species in soil and aquatic environments. researchgate.netamazonaws.com Microorganisms such as fungi from the genera Aspergillus and F. oxysporum have been noted for their ability to degrade certain types of plastics, highlighting the diverse metabolic capabilities of fungi in breaking down persistent organic materials. nih.gov

    Biochemical Mechanisms of Biodegradation

    The biochemical mechanisms underlying the microbial degradation of organotin compounds involve a series of enzymatic reactions. nih.govresearchgate.net Enzymes are biological catalysts that facilitate specific chemical reactions within living organisms. ontosight.ai The initial step in the biodegradation of many organotin compounds is often a hydroxylation reaction, followed by the cleavage of the carbon-tin bond. nih.gov

    Enzymes such as dioxygenases and cytochrome P450 monooxygenases are implicated in the degradation of organotins. nih.govontosight.ai Dioxygenases incorporate molecular oxygen into the substrate, which can initiate the breakdown process. ontosight.aiontosight.ai Cytochrome P450 enzymes are known to be involved in a wide range of metabolic reactions, including the detoxification of foreign compounds. nih.govresearchgate.net These enzymes can catalyze the hydroxylation of the alkyl or aryl groups attached to the tin atom, making them more susceptible to further degradation. nih.gov The degradation of tributyltin, for example, is believed to proceed via a sequential dealkylation mechanism mediated by microbial enzymes. researchgate.net

    Hydrolytic Stability and Speciation in Aqueous Environments

    The behavior of cyclohexyltin compounds in water is governed by their hydrolytic stability and speciation. Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. ademinsa.com The susceptibility of a compound to this process is known as its hydrolytic stability. ademinsa.comlubrizol.com

    In aqueous environments, tricyclohexyltin hydroxide is expected to dissociate, forming the tricyclohexyltin cation. nih.gov The speciation of organotin compounds, which refers to their distribution among different chemical forms, is highly dependent on environmental conditions such as pH. oup.comoup.com The specific form of the organotin compound present can significantly influence its toxicity and environmental fate. oup.com For instance, the toxicity of organotin compounds is strongly dependent on the number and type of organic groups attached to the tin atom.

    The analysis of organotin speciation in aqueous samples often requires sophisticated analytical methods. oup.comoup.com These methods typically involve a derivatization step, such as ethylation with sodium tetraethylborate, followed by extraction and analysis using techniques like gas chromatography. oup.comoup.com This allows for the simultaneous determination of various butyl-, phenyl-, and cyclohexyltin compounds in environmental water samples. oup.com

    pH-Dependent Hydrolysis Kinetics

    Table 1: pH-Dependent Stability and Hydrolysis of Tricyclohexyltin Hydroxide (Cyhexatin)

    pH RangeConditionRelative StabilityDominant Process
    < 6AcidicLowRapid, acid-catalyzed reaction to form salts. wikipedia.orgnih.gov
    6 - 7Slightly Acidic to NeutralHighStable in aqueous suspension. nih.govmicrokat.grpic.int
    > 7AlkalineHighStable in aqueous suspension. wikipedia.orgnih.govmicrokat.gr

    The degradation proceeds through the sequential loss of cyclohexyl groups from the tin atom. For instance, tricyclohexyltin degrades to dicyclohexyltin oxide and subsequently to cyclohexylstannoic acid. wikipedia.orgnih.gov

    Chemo-physical Interactions with Soil and Sediment Particles

    The interaction of cyclohexyltin species with soil and sediment is a critical process that dictates their environmental mobility and bioavailability. ecfr.gov Organotin compounds are known to adsorb strongly to suspended particulate matter and bed sediments, a process that can lead to their accumulation in these environmental compartments. rivm.nl

    The primary mechanism governing this partitioning for non-polar organic compounds is adsorption to the organic carbon fraction of the soil or sediment. ecetoc.orgecetoc.org This behavior is quantified by the organic carbon-normalized partition coefficient (Koc). chemsafetypro.comepa.govd-nb.info A high Koc value indicates strong adsorption and, consequently, low mobility in the environment, whereas a low value suggests the chemical is more mobile and likely to remain in the aqueous phase. chemsafetypro.com For pesticides and other organic chemicals, a high Koc value means they are less likely to leach into groundwater. chemsafetypro.com

    The extent of adsorption is influenced by several factors, including:

    Organic Matter Content : Soils and sediments with higher organic carbon content generally exhibit stronger adsorption of hydrophobic compounds. ecetoc.org

    Clay Mineral Content and Type : The type and amount of clay minerals can influence adsorption through surface interactions. ecetoc.org

    pH : The pH of the soil or water can affect the surface charge of the solid particles and the speciation of the chemical, thereby influencing adsorption. ecetoc.org

    Organotin compounds are known to have a high affinity for particulate matter, which significantly reduces their concentration in the water column but makes sediments a long-term sink and potential source of these pollutants. rivm.nlrsc.orgbioline.org.br

    Analytical Method Development for Environmental Speciation Studies (non-quantitation)

    The environmental behavior and toxicity of organotin compounds are highly dependent on the specific chemical form (species). Therefore, analytical methods capable of separating and identifying individual organotin species, such as tricyclohexyltin, dicyclohexyltin, and monocyclohexyltin, are essential for environmental studies. oup.com The primary analytical approaches involve a combination of chromatographic separation and element-specific detection.

    Gas Chromatography (GC)

    Gas chromatography is a powerful technique for separating volatile compounds. researchgate.net However, most organotin species are polar and not sufficiently volatile for direct GC analysis. rsc.orgchromatographytoday.comsciex.com Consequently, a derivatization step is almost always required to convert the ionic species into more volatile and thermally stable analogues. researchgate.netscispace.com

    Common derivatization procedures include:

    Alkylation : This involves reacting the organotin halides with a Grignard reagent (e.g., pentylmagnesium bromide) or other alkylating agents like sodium tetraethylborate (NaBEt4) or sodium tetrapropylborate. rsc.orgoup.comscispace.comnih.gov This process attaches alkyl groups (e.g., ethyl, propyl, pentyl) to the tin atom, creating fully substituted, nonpolar compounds suitable for GC separation.

    Hydride Generation : This method uses a reducing agent, typically sodium borohydride (B1222165) (NaBH4), to convert the organotin species into their corresponding volatile hydrides. rsc.orgscispace.com

    Following separation on a capillary GC column, the distinct organotin species are identified using a sensitive detector. researchgate.net Common detectors include Flame Photometric Detection (FPD), which is selective for sulfur- and tin-containing compounds, and Mass Spectrometry (MS), which provides structural information for definitive identification. oup.comresearchgate.netscispace.com Coupling GC to an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) provides extremely high sensitivity and element-specific detection. nih.gov

    High-Performance Liquid Chromatography (HPLC)

    High-Performance Liquid Chromatography offers a significant advantage over GC as it can separate polar, non-volatile, and thermally labile compounds without the need for derivatization. epa.govnih.gov This simplifies sample preparation and avoids potential artifacts or losses associated with the derivatization process. sciex.comepa.gov

    In HPLC-based methods, an aqueous or organic mobile phase carries the sample through a column containing a solid stationary phase. researchgate.net Separation is typically achieved using reversed-phase or ion-exchange mechanisms. rsc.orgnih.gov

    For the detection of organotin species, HPLC is most powerfully coupled with mass spectrometry, particularly Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS). rsc.orgnih.gov This "hyphenated" technique allows for the direct introduction of the liquid eluate from the HPLC column into the ICP-MS, which can detect tin at ultra-trace levels, enabling the clear identification of each eluting organotin species based on its retention time and the specific detection of tin. researchgate.netnih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) is another common detector coupled with LC for organotin analysis. epa.govsciex.com

    Advanced Applications in Chemical Synthesis and Materials Science

    Cyclohexyltin Compounds as Catalysts or Pre-catalysts

    While less common than their butyltin counterparts, cyclohexyltin derivatives exhibit important catalytic activity, particularly in reactions where steric bulk can be leveraged to control selectivity.

    The most prominent role of cyclohexyltin compounds in carbon-carbon bond formation is within the framework of the palladium-catalyzed Stille cross-coupling reaction. wikipedia.org This reaction is a powerful method for creating C-C bonds by coupling an organostannane with an organic electrophile. mdpi.com In this context, tricyclohexyltin derivatives are not typically the group transferred to the product but instead act as crucial "spectator" or "non-transferable" ligands on the tin atom. cuny.eduresearchgate.net

    The primary function of the bulky cyclohexyl groups is to ensure the selective transfer of a fourth, more valuable or synthetically important group from the tin atom to the palladium catalyst during the transmetalation step. researchgate.netrsc.org The steric hindrance provided by the cyclohexyl rings disfavors their own transfer, thereby increasing the efficiency and predictability of the coupling. Research has demonstrated that changing from n-butyl spectator ligands to cyclohexyl spectator ligands is sufficient to enable the selective transmetalation and coupling of specific stereocenters. cuny.edu This strategy is particularly vital in the construction of complex molecules where only one specific group is intended to participate in the coupling. cuny.edursc.org For instance, this approach has been pivotal in developing stereospecific couplings involving secondary alkyl groups, which are otherwise difficult to transfer selectively. researchgate.net

    Table 1: Role of Cyclohexyl Groups as Spectator Ligands in Stille Reactions

    Spectator Ligand Transfer Selectivity Rationale Key Application
    Methyl (Me) Poor Low steric bulk, can compete with the desired group for transfer. Rarely used as spectator ligands.
    n-Butyl (Bu) Moderate Standard spectator ligand, but can undergo competing transfer, especially with less reactive fourth groups. General Stille couplings.

    | Cyclohexyl (Cy) | Excellent | High steric bulk effectively prevents its transfer, directing the reaction to selectively transfer the desired fourth group. researchgate.netrsc.org | Stereospecific cross-couplings of enantioenriched secondary alkyl and benzylic groups. cuny.edu |

    Organotin compounds are widely used as catalysts in the production of polyurethanes. soton.ac.ukl-i.co.uk They effectively catalyze the reaction between an isocyanate and a polyol to form the urethane (B1682113) linkage. l-i.co.ukgvchem.com While dibutyltin (B87310) dilaurate (DBTL) is the industry workhorse, other organotins, including cyclohexyltin derivatives, are also employed. soton.ac.ukwikipedia.org The catalytic activity is generally attributed to the Lewis acidic tin center coordinating with the reactants.

    In the realm of ring-opening polymerization (ROP), organotin compounds have been used to produce biodegradable materials. For example, tin(II) octanoate (B1194180) is a well-known initiator for the ROP of lactide to produce polylactic acid (PLA). mdpi.com Similarly, organometallic activators like tetrabutyltin (B32133), in conjunction with transition metal compounds, can catalyze the ROP of monomers like cyclopentene. google.com Although less frequently cited than butyltins, cyclohexyltin compounds can function in these catalytic systems, with their utility often being assessed alongside other organotin structures. soton.ac.uk

    Cyclohexyltin Derivatives in Organic Synthesis as Reagents

    Beyond catalysis, cyclohexyltin compounds are valuable stoichiometric reagents, enabling specific chemical transformations such as stannylation and highly controlled stereoselective reactions.

    Stannylation refers to the introduction of an organotin moiety onto a molecule. A key reagent for this purpose is tricyclohexyltin hydride, (C₆H₁₁)₃SnH. ontosight.ai This compound can add across unsaturated bonds, such as alkynes, in a process called hydrostannation. For example, the radical-initiated hydrostannation of 3-ethynylperylene (B1664134) with tricyclohexyltin hydride selectively yields a vinylstannane derivative, demonstrating a practical stannylation method. acs.org The synthesis of tricyclohexyltin hydride itself is typically achieved by the reduction of a tricyclohexyltin halide or hydroxide (B78521). chemicalbook.com

    Destannylation, the cleavage of a carbon-tin bond, is the fundamental process by which organotin reagents deliver an organic group in a subsequent reaction. The Stille cross-coupling is a prime example of a destannylation process, where the organostannane reagent is consumed to form the desired C-C coupled product.

    Table 2: Example Synthesis of a Key Cyclohexyltin Reagent

    Precursor Reagent Product Yield Reference

    A groundbreaking application of cyclohexyltin reagents is in the field of stereoselective synthesis, where they are used to create specific stereoisomers of a chiral product. Research has established a general and robust method for creating enantioenriched molecules through the stereospecific palladium-catalyzed cross-coupling of enantioenriched benzylic tricyclohexyltin nucleophiles. researchgate.netrsc.org

    In these reactions, a chiral secondary benzylic group is attached to a tin atom that also bears three cyclohexyl spectator ligands. This enantioenriched reagent is then coupled with a wide variety of electrophiles. rsc.org The reaction proceeds with excellent stereospecificity, typically with retention of the configuration at the chiral center. rsc.org The success of this methodology hinges on the tricyclohexyltin scaffold, which ensures that the chiral benzylic group is selectively transferred without erosion of stereochemical purity. researchgate.netcuny.edu This approach provides access to valuable enantioenriched 1,1-diarylalkanes and other structures that are challenging to synthesize via other asymmetric methods. rsc.org

    Precursors for the Deposition of Tin-Containing Advanced Materials

    Cyclohexyltin compounds serve as valuable single-source precursors (SSPs) for the synthesis of tin-containing materials, such as tin sulfides. Organotin(IV) dithiocarbamate (B8719985) complexes have shown significant promise as SSPs for producing tin sulfide (B99878) nanoparticles. researchgate.net Specific research has focused on the synthesis of tricyclohexyltin dithiocarbamate complexes for this purpose. researchgate.net

    For example, heteroleptic tin(IV) derivatives containing both cyclohexyl and dithiocarbamate ligands, such as (Et₂NCS₂)₂(CyS)₂Sn, have been synthesized and used in preliminary chemical vapor deposition (CVD) experiments to produce tin sulfide films. capes.gov.br The decomposition pathway of these precursors can be controlled to yield different phases of tin sulfide (e.g., SnS, SnS₂), making them versatile for materials science applications. capes.gov.brpsu.edu

    Furthermore, derivatives synthesized from tricyclohexyltin hydride, such as organotrialkynyltins, have been developed as precursors for the chemical modification of oxide surfaces, including silica (B1680970) and potentially tin oxide (SnO₂). researchgate.net This process involves the covalent attachment of the organotin molecule to the surface, creating a stable, modified layer with tailored properties. researchgate.net

    Table 3: Cyclohexyltin Precursors for Advanced Materials

    Cyclohexyltin Precursor Deposition Method Resulting Material Reference
    (Et₂NCS₂)₂(CyS)₂Sn Chemical Vapor Deposition (CVD) Tin Sulfide (SnS) capes.gov.br
    [(C₆H₁₁)₃Sn{S₂CN(CH₂)₆}] Thermal Decomposition Tin Sulfide researchgate.net

    Chemical Vapor Deposition (CVD) of Organotin Films

    Chemical Vapor Deposition (CVD) is a versatile technique used to produce high-quality, solid thin films on substrates. ultramet.com In this process, volatile precursor compounds are introduced into a reaction chamber where they decompose and react at a heated substrate surface to form the desired coating. ultramet.comrsc.org Organotin compounds, in general, are utilized as precursors for depositing tin-containing films, such as transparent conductive oxides (TCOs). ucl.ac.uk For instance, monobutyltin (B1198712) trichloride (B1173362) is a known precursor for depositing fluorine-doped tin dioxide (FTO) films, a widely used TCO material. ucl.ac.uk

    While specific research detailing the use of cyclohexyltin(3+) derivatives as precursors in CVD processes is not extensively documented in publicly available literature, the general principles of organometallic CVD suggest their potential utility. The volatility and decomposition pathways of the precursor are critical factors for a successful CVD process. researchgate.net The selection of a specific organotin precursor, such as a cyclohexyltin derivative, would be dictated by the desired film properties, including morphology, conductivity, and transparency. The bulky cyclohexyl ligands, compared to smaller alkyl groups like butyl, could influence the precursor's decomposition chemistry and the resulting film's microstructure.

    The general process for CVD of organotin films involves the following steps:

    Volatilization of the organotin precursor.

    Transport of the vaporized precursor into the reaction chamber, often with a carrier gas.

    Decomposition of the precursor on the heated substrate.

    Formation of the thin film on the substrate and removal of volatile byproducts.

    The properties of the resulting film are highly dependent on process parameters such as substrate temperature, pressure, and precursor concentration. researchgate.net

    Synthesis of Nanostructured Tin Oxides and Related Composites

    Nanostructured materials, with dimensions in the nanoscale (typically 1-100 nm), often exhibit novel properties compared to their bulk counterparts. jchemrev.com Tin oxide (SnO₂) nanoparticles, in particular, have garnered significant interest for applications in gas sensors, catalysis, and energy storage due to their high surface area and semiconductor properties. inchem.orgdiva-portal.org

    Various chemical methods are employed for the synthesis of tin oxide nanoparticles, including co-precipitation, sol-gel, and hydrothermal techniques. chalcogen.ronih.gov A common approach involves the use of a tin precursor, such as tin chloride (SnCl₄ or SnCl₂), which is hydrolyzed to form tin hydroxide, followed by calcination to yield tin oxide nanoparticles. chalcogen.romdpi.com

    The use of organotin compounds, including cyclohexyltin derivatives like cyhexatin (B141804) (tricyclohexyltin hydroxide), as precursors for nanostructured tin oxides is a plausible, though less commonly cited, synthetic route. inchem.orgnih.gov The synthesis mechanism would likely involve the controlled hydrolysis and condensation of the organotin precursor to form an intermediate gel or precipitate, which is then thermally treated to produce the final nanostructured oxide. The organic groups (cyclohexyl) would be removed during the calcination step.

    Table 1: Comparison of Precursors for Tin Oxide Nanoparticle Synthesis

    Precursor TypeCommon ExamplesSynthesis MethodNotes
    Inorganic Salts Tin(IV) chloride (SnCl₄), Tin(II) chloride (SnCl₂)Co-precipitation, Hydrothermal, Sol-gelWidely used, cost-effective. chalcogen.romdpi.com
    Organotin Compounds Monobutyltin trichloride, Tricyclohexyltin hydroxideHydrolysis & CalcinationOrganic group influences reaction kinetics and intermediate structures.

    The choice of precursor can significantly impact the characteristics of the resulting nanoparticles, such as particle size, crystallinity, and surface morphology. The use of a bulky precursor like a cyclohexyltin compound could potentially act as a structure-directing agent, influencing the porosity and surface area of the final tin oxide material. Green synthesis methods, utilizing biological entities like plant extracts as reducing or capping agents, are also being explored for producing tin oxide nanoparticles from precursors like tin chloride. nih.govresearchgate.netresearchgate.net These methods offer an environmentally friendly alternative to traditional chemical synthesis. researchgate.net

    Future Directions and Emerging Research Avenues for Cyclohexyltin 3+ Chemistry

    Exploration of New Ligand Systems for Stabilizing Cyclohexyltin(3+)

    The stability and reactivity of the cyclohexyltin(3+) cation are intrinsically linked to its coordination environment. Consequently, the development of novel ligand systems is a cornerstone of future research in this area. The aim is to design ligands that can effectively stabilize the highly electrophilic tin center, thereby enabling more controlled and selective chemical transformations.

    Recent research has shown that multidentate ligands, particularly those incorporating O, N, and S donor atoms, can form stable complexes with organotin(IV) cations. researchgate.net For instance, Schiff bases and their derivatives have been investigated for their ability to chelate to the tin atom, influencing the resulting complex's geometry and electronic properties. mdpi.com The exploration of O,C,O-chelating ligands has also demonstrated the formation of organotin cations stabilized by strong intramolecular Sn-O interactions, leading to a change in the ligand geometry around the tin atom from tetrahedral to trigonal bipyramidal. acs.org

    Future efforts will likely focus on:

    Pincer-type Ligands: These tridentate ligands are expected to provide enhanced stability to the cyclohexyltin(3+) cation through strong chelation. The systematic variation of the donor atoms and the ligand backbone will allow for fine-tuning of the steric and electronic properties of the resulting complex.

    Macrocyclic Ligands: Encapsulating the cyclohexyltin(3+) cation within a macrocyclic framework, such as a cyclodextrin (B1172386) or calixarene, could offer a unique steric environment, potentially leading to novel reactivity and selectivity.

    Bulky Ligands: The use of sterically demanding ligands can prevent the aggregation of cyclohexyltin(3+) species and protect the tin center from unwanted side reactions.

    The successful design and synthesis of these new ligand systems will be crucial for advancing the synthetic utility of cyclohexyltin(3+) and for isolating and characterizing novel organotin species. chemrxiv.org

    Development of Green Chemistry Approaches for Organotin Synthesis

    Key areas of development in green organotin synthesis include:

    Solvent-Free and Alternative Solvent Systems: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of organotin synthesis. bio-conferences.orgresearchgate.netsemanticscholar.org Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal scenario. semanticscholar.org

    Catalytic Methods: The development of catalytic routes for the synthesis of organotin compounds, including those that could generate cyclohexyltin(3+) intermediates, is a high priority. bio-conferences.orgnumberanalytics.com Catalytic processes reduce the amount of stoichiometric reagents needed, thereby minimizing waste generation. semanticscholar.org

    Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of the organic moieties in organotin compounds is another important aspect of green chemistry.

    A significant challenge in organotin chemistry is the removal of tin-containing byproducts from the reaction mixture. researchgate.netnumberanalytics.com Methodologies that facilitate the separation and recycling of these byproducts are crucial for the economic and environmental viability of organotin synthesis. researchgate.net This includes the development of polymer-supported organotin reagents and techniques for converting tin byproducts into insoluble and easily removable forms. researchgate.net

    Integrated Experimental and Computational Methodologies for Reaction Design

    The synergy between experimental and computational chemistry offers a powerful approach to understanding and predicting the behavior of cyclohexyltin(3+) and designing novel reactions. tandfonline.comacs.org Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic structure of intermediates, which can be difficult to probe experimentally. acs.orgpsu.edu

    Historically, computational chemistry has played a role in rationalizing experimental observations. acs.org However, with advancements in computing power and algorithms, it is now taking on a more predictive role in catalyst and reaction design. acs.org For instance, DFT calculations can be used to:

    Screen potential ligand systems for their ability to stabilize the cyclohexyltin(3+) cation.

    Predict the regioselectivity and stereoselectivity of reactions involving cyclohexyltin(3+).

    Elucidate the role of the solvent and other reaction parameters on the reaction outcome.

    The integration of computational modeling with experimental studies creates a feedback loop where computational predictions guide experimental design, and experimental results are used to refine and validate the computational models. tandfonline.compsu.edu This integrated approach is expected to accelerate the discovery of new and efficient reactions involving cyclohexyltin(3+).

    Advanced In-situ Spectroscopic Monitoring of Cyclohexyltin(3+) Reaction Intermediates

    The direct observation and characterization of reactive intermediates are crucial for understanding reaction mechanisms and optimizing reaction conditions. For a highly reactive species like the cyclohexyltin(3+) cation, in-situ spectroscopic techniques are invaluable tools. These methods allow for the real-time monitoring of the reaction mixture without the need to isolate the transient species.

    Several spectroscopic techniques are particularly well-suited for studying organotin reaction intermediates:

    In-situ FTIR Spectroscopy: This technique can provide information about the vibrational modes of molecules and can be used to identify the formation and consumption of different species during a reaction. rsc.org It has been successfully employed to recognize reaction intermediates in various catalytic processes. rsc.org

    Multinuclear NMR Spectroscopy: 119Sn NMR spectroscopy is a powerful tool for probing the coordination environment of the tin atom. researchgate.netacademie-sciences.frethz.ch By monitoring changes in the 119Sn chemical shift and coupling constants, it is possible to follow the course of a reaction and identify the different tin-containing species present in solution. academie-sciences.frethz.ch

    Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that can be used to detect and characterize ionic species in solution. tandfonline.comacademie-sciences.fr It has been instrumental in identifying organotin(IV) trifluoromethanesulfonate (B1224126) intermediate species in solution. academie-sciences.fr

    The application of these advanced in-situ techniques will provide unprecedented insights into the formation, structure, and reactivity of the cyclohexyltin(3+) cation and other transient organotin species, paving the way for more rational reaction design and optimization.

    Role of Machine Learning and Artificial Intelligence in Predicting Cyclohexyltin(3+) Reactivity and Structure

    The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize many areas of chemistry, including the study of organotin compounds. researchgate.netrsc.orgukcatalysishub.co.ukmdpi.com These data-driven approaches can identify complex patterns and relationships in large datasets, enabling the prediction of chemical properties and reactivity with increasing accuracy. researchgate.netrsc.org

    In the context of cyclohexyltin(3+) chemistry, ML and AI could be employed to:

    Predict Reaction Outcomes: By training ML models on existing experimental data, it may be possible to predict the products and yields of reactions involving cyclohexyltin(3+) under different conditions. ukcatalysishub.co.ukmdpi.com

    Discover New Catalysts and Ligands: ML algorithms can screen vast virtual libraries of molecules to identify promising candidates for new ligands that can stabilize the cyclohexyltin(3+) cation or new catalysts for reactions involving this species. nih.gov

    Elucidate Structure-Property Relationships: ML can help to uncover the complex relationships between the structure of an organotin compound and its reactivity, stability, and other properties. researchgate.netrsc.org

    The development of robust and predictive ML models will require the generation of large, high-quality datasets of experimental and computational data. ukcatalysishub.co.uk The integration of ML and AI with high-throughput experimentation and computational chemistry holds the promise of dramatically accelerating the pace of discovery in cyclohexyltin(3+) chemistry. researchgate.netrsc.orgnih.gov

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